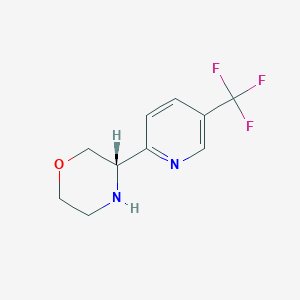
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the reaction of 5-(trifluoromethyl)pyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could result in a partially or fully reduced pyridine ring.
科学的研究の応用
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-ol
- Imidazo[1,2-a]pyridines
Uniqueness
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H11F3N2O |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
(3S)-3-[5-(trifluoromethyl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-8(15-5-7)9-6-16-4-3-14-9/h1-2,5,9,14H,3-4,6H2/t9-/m1/s1 |
InChIキー |
IFSOBWSSXYQNIZ-SECBINFHSA-N |
異性体SMILES |
C1COC[C@@H](N1)C2=NC=C(C=C2)C(F)(F)F |
正規SMILES |
C1COCC(N1)C2=NC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

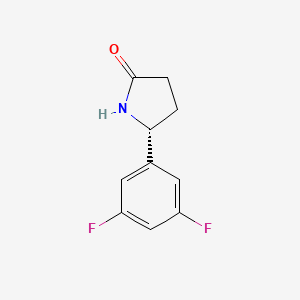
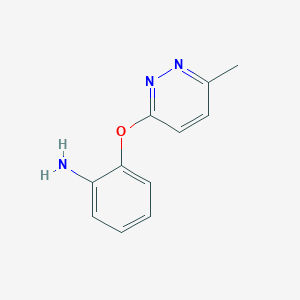
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
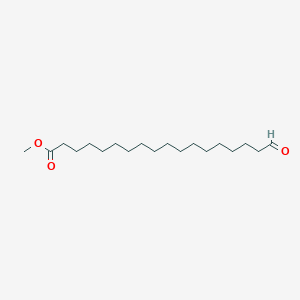

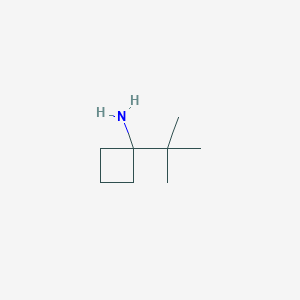


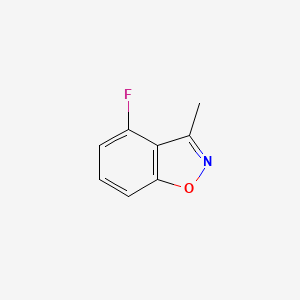
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
